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Compound of Interest

Compound Name: 2-Benzyloxyaniline

Cat. No.: B016607 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic

characterization of 2-Benzyloxyaniline (CAS No. 20012-63-9). Due to the limited availability of

published experimental spectra in the public domain, this document focuses on predicted

spectroscopic data based on established principles and data from analogous compounds. It

includes detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for

the analysis of 2-Benzyloxyaniline. Furthermore, a logical workflow for spectroscopic analysis

is presented. This guide is intended to serve as a valuable resource for researchers in

chemistry and drug development requiring a foundational understanding of the spectroscopic

properties of this compound.

Introduction
2-Benzyloxyaniline, also known as 2-(phenylmethoxy)benzenamine, is an organic compound

with the chemical formula C₁₃H₁₃NO. Its structure incorporates a primary amine and a benzyl

ether functional group on a benzene ring in an ortho substitution pattern. These features make

it a molecule of interest in synthetic organic chemistry and potentially in the development of

novel pharmaceutical agents. Accurate structural elucidation and characterization are

paramount, and spectroscopic techniques are the primary methods to achieve this. This guide

outlines the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses and

provides standardized protocols for data acquisition.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Benzyloxyaniline.

These predictions are based on the analysis of its constituent functional groups and

comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Benzyloxyaniline

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.45 - 7.30 m 5H
Phenyl-H of benzyl

group

~6.90 - 6.70 m 4H
Aromatic-H of aniline

ring

~5.10 s 2H
-O-CH₂- (Benzylic

protons)

~3.80 br s 2H -NH₂ (Amine protons)

Table 2: Predicted ¹³C NMR Data for 2-Benzyloxyaniline

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
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Chemical Shift (δ, ppm) Assignment

~145 Aromatic C-O

~137 Aromatic C-N

~136 Quaternary aromatic C of benzyl group

~129 Aromatic CH of benzyl group

~128 Aromatic CH of benzyl group

~127 Aromatic CH of benzyl group

~121 Aromatic CH of aniline ring

~118 Aromatic CH of aniline ring

~115 Aromatic CH of aniline ring

~112 Aromatic CH of aniline ring

~70 -O-CH₂- (Benzylic carbon)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Benzyloxyaniline
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3450 - 3300 Medium

N-H stretch

(asymmetric and

symmetric)

Primary Amine

3100 - 3000 Medium C-H stretch Aromatic

2950 - 2850 Medium C-H stretch Aliphatic (-CH₂-)

1620 - 1580 Strong N-H bend Primary Amine

1600 - 1450 Medium-Strong C=C stretch Aromatic Ring

1335 - 1250 Strong C-N stretch Aromatic Amine

1250 - 1050 Strong
C-O stretch

(asymmetric)
Aryl-Alkyl Ether

900 - 675 Strong
C-H bend (out-of-

plane)
Aromatic

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Benzyloxyaniline

Ionization Method: Electron Impact (EI)

m/z Proposed Fragment Notes

199 [C₁₃H₁₃NO]⁺• Molecular ion (M⁺•)

108 [C₇H₈O]⁺• Loss of aniline radical

91 [C₇H₇]⁺
Tropylium ion, from cleavage

of the benzyl group

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
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The following are generalized protocols for obtaining spectroscopic data for a solid organic

compound like 2-Benzyloxyaniline. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of purified 2-Benzyloxyaniline.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry vial.

For quantitative analysis, a known amount of an internal standard such as

tetramethylsilane (TMS) can be added, although modern spectrometers can reference the

residual solvent signal.

Transfer the solution into a standard 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. This is often an automated

process.

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a

relaxation delay of 1-2 seconds.

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans

than ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for

solid samples.
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Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Place a small amount of solid 2-Benzyloxyaniline onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio over a range of 4000-400 cm⁻¹.

After data collection, clean the crystal thoroughly.

Mass Spectrometry (MS)
This protocol is for Electron Impact (EI) Mass Spectrometry.

Sample Introduction:

Dissolve a small amount of 2-Benzyloxyaniline in a volatile organic solvent (e.g.,

methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[1]

Introduce the sample into the mass spectrometer. For a solid sample, this can be done

using a direct insertion probe which allows the sample to be heated and vaporized directly

into the ion source.

Data Acquisition:

In the ion source, the vaporized molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer.
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound.
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Caption: A logical workflow for the spectroscopic analysis of an organic compound.
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This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 2-Benzyloxyaniline, alongside detailed protocols for data acquisition. While

experimental data is not readily available, the predicted NMR, IR, and MS data, in conjunction

with the provided methodologies, offer a solid framework for researchers and professionals

working with this compound. The application of these spectroscopic techniques is crucial for

confirming the identity, purity, and structure of 2-Benzyloxyaniline in various scientific and

industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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